molecular formula C12H11N3O3S B093749 3-[(4-Aminophenyl)azo]-benzenesulfonic acid CAS No. 102-23-8

3-[(4-Aminophenyl)azo]-benzenesulfonic acid

Cat. No.: B093749
CAS No.: 102-23-8
M. Wt: 277.3 g/mol
InChI Key: BATBWCBBYMPOPE-UHFFFAOYSA-N
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Description

3-[(4-Aminophenyl)azo]-benzenesulfonic acid, also known as 4’-Aminoazobenzene-3-sulfonic acid, is an organic compound with the molecular formula C12H11N3O3S. It is a member of the azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is notable for its vibrant color and is commonly used as a dye intermediate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Aminophenyl)azo]-benzenesulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of p-phenylenediamine in the presence of sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with m-aminobenzenesulphonic acid under alkaline conditions to yield the desired azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reactant concentrations to achieve efficient coupling and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Aminophenyl)azo]-benzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction of the azo group (N=N) can yield the corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or nitric acid as catalysts.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

3-[(4-Aminophenyl)azo]-benzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to certain bioactive compounds.

    Industry: Utilized in the production of colorants for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of 3-[(4-Aminophenyl)azo]-benzenesulfonic acid involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form aromatic amines, which can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • m-[(p-Nitrophenyl)azo]benzenesulphonic acid
  • m-[(p-Methoxyphenyl)azo]benzenesulphonic acid
  • m-[(p-Hydroxyphenyl)azo]benzenesulphonic acid

Uniqueness

3-[(4-Aminophenyl)azo]-benzenesulfonic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino and sulfonic acid groups allows for versatile chemical modifications and interactions, making it a valuable compound in various applications.

Properties

IUPAC Name

3-[(4-aminophenyl)diazenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c13-9-4-6-10(7-5-9)14-15-11-2-1-3-12(8-11)19(16,17)18/h1-8H,13H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATBWCBBYMPOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801018999
Record name m-((p-Aminophenyl)azo)benzenesulphonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102-23-8
Record name 3-[2-(4-Aminophenyl)diazenyl]benzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-((p-Aminophenyl)azo)benzenesulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-((p-Aminophenyl)azo)benzenesulphonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-[(p-aminophenyl)azo]benzenesulphonic acid
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